Scientific Field: Organic Chemistry
Summary of Application: 3,4-Dibromosulfolane reacts with amines to give the corresponding 3,4-diaminosulfolane or 4-amino-2-sulfolene derivatives.
Results or Outcomes: The reaction results in the formation of N, N ′-dibenzyl- cis -ureylenetetrahydrothiophene, a precursor of biotin.
Summary of Application: 3,4-Dibromosulfolane is used in S,N-tandem heterocyclizations.
Results or Outcomes: The reaction results in the formation of tetrahydrothienothiazinopurines.
Scientific Field: Materials Science
Summary of Application: 3,4-Dibromosulfolane is used in the preparation of modified double-base propellants.
Results or Outcomes: The results show that GAP can form a white gel on the surface of DNTF crystals and has a good coating effect which can significantly inhibit the crystallization.
Summary of Application: 3,4-Dibromosulfolane is used in the synthesis of 3,4-disubstituted maleimides.
Results or Outcomes: The reaction results in the formation of 3,4-disubstituted maleimides.
3,4-Dibromosulfolane is an organosulfur compound characterized by the presence of two bromine atoms attached to a sulfolane structure. Its chemical formula is C₄H₆Br₂O₂S, with a molecular weight of approximately 241.97 g/mol. The compound is notable for its unique structural features, including a five-membered ring containing a sulfur atom and the sulfone functional group. This configuration imparts distinctive chemical properties, making it a useful intermediate in organic synthesis.
3,4-Dibromosulfolane exhibits reactivity primarily due to the presence of bromine atoms, which can participate in various nucleophilic substitution reactions. One significant reaction involves its interaction with amines, resulting in the formation of 3,4-diaminosulfolane or 4-amino-2-sulfolene derivatives. This transformation highlights its utility as a precursor in the synthesis of more complex molecules .
Additionally, it has been utilized in S,N-tandem heterocyclizations, demonstrating its versatility in forming tetrahydrothienothiazinopurines through specific reaction pathways .
The synthesis of 3,4-dibromosulfolane typically involves the bromination of sulfolene. This process can be performed under controlled conditions to ensure selective bromination at the 3 and 4 positions of the sulfolene molecule. A common method includes dissolving sulfolene in a suitable solvent and adding bromine under an inert atmosphere to facilitate the reaction .
3,4-Dibromosulfolane serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to introduce sulfone functional groups into organic molecules enhances its utility in creating diverse chemical entities. Additionally, it may be explored for use in materials science due to its unique structural properties.
Research on the interaction studies involving 3,4-dibromosulfolane primarily focuses on its reactivity with nucleophiles such as amines. These studies reveal insights into how this compound can serve as a building block for more complex organic structures . Further investigations are needed to explore its interactions with various biological targets and its potential implications in medicinal chemistry.
Several compounds share structural similarities with 3,4-dibromosulfolane. Here are a few notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Sulfolane | Five-membered ring with sulfur | Solvent properties; used in extraction |
3-Bromosulfolane | Single bromine substitution | Less reactive than dibrominated variant |
4-Bromosulfolane | Single bromine substitution | Potentially different reactivity patterns |
3,4-Dichlorosulfolane | Chlorine instead of bromine | Different reactivity; potential applications in different domains |
Uniqueness of 3,4-Dibromosulfolane: The presence of two bromine atoms distinguishes 3,4-dibromosulfolane from other similar compounds, enhancing its reactivity and making it a valuable intermediate for synthesizing various derivatives.